2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid is a compound that features a dioxolane ring substituted with trifluoromethyl groups and an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol typically involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols[5][5].
Scientific Research Applications
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A related compound with similar chemical properties but lacking the ethanol moiety.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with different substituents, leading to distinct chemical behavior.
Fluoroethylene carbonate: A compound with fluorine substituents, used in similar applications but with different reactivity.
Uniqueness
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol is unique due to its combination of trifluoromethyl groups and an ethanol moiety, which imparts specific chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and lipophilicity .
Properties
CAS No. |
51125-65-6 |
---|---|
Molecular Formula |
C8H11F6NO5 |
Molecular Weight |
315.17 g/mol |
IUPAC Name |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid |
InChI |
InChI=1S/C7H8F6O3.CH3NO2/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14;2-1(3)4/h4,14H,1-3H2;2H2,(H,3,4) |
InChI Key |
DUMMCHCWKFDDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.